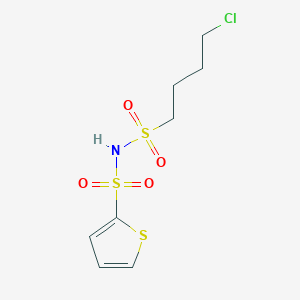
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities This compound features a thiophene ring, a sulfur-containing heterocycle, which is often found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with 4-chlorobutane-1-sulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale chlorosulfonylation of aromatic rings, followed by reaction with amines. This method is efficient but requires careful handling of hazardous reagents. Alternative methods include the oxidation and chlorination of thiols or the diazotization of anilines followed by treatment with sulfur dioxide .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while substitution reactions can yield various substituted sulfonamides .
Scientific Research Applications
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as a diuretic .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene ring and sulfonamide group but lacks the 4-chlorobutane-1-sulfonyl moiety.
4-Chlorobutane-1-sulfonyl chloride: Contains the 4-chlorobutane-1-sulfonyl group but lacks the thiophene ring and sulfonamide group
Uniqueness
N-(4-Chlorobutane-1-sulfonyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and 4-chlorobutane-1-sulfonyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
64504-62-7 |
|---|---|
Molecular Formula |
C8H12ClNO4S3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(4-chlorobutylsulfonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12ClNO4S3/c9-5-1-2-7-16(11,12)10-17(13,14)8-4-3-6-15-8/h3-4,6,10H,1-2,5,7H2 |
InChI Key |
FQLMIIOKEOFBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NS(=O)(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
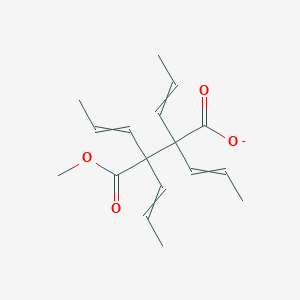
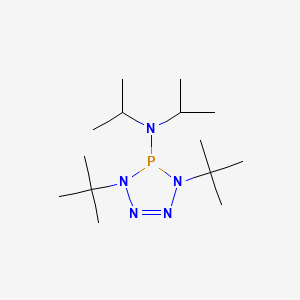

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)


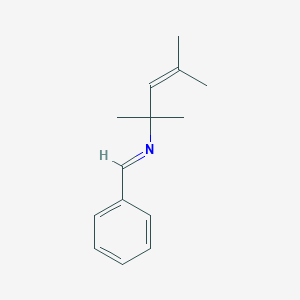


![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
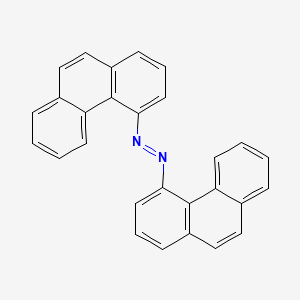

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
